Dox-Ph-PEG1-Cl, with the Chemical Abstracts Service number 773095-86-6, is a compound classified as a polyethylene glycol-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by utilizing the intracellular ubiquitin-proteasome system. This compound serves as a crucial component in the development of these agents, enabling targeted protein degradation for therapeutic purposes .
The synthesis of Dox-Ph-PEG1-Cl involves a multi-step chemical process. The primary method includes the reaction of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane with polyethylene glycol under controlled conditions. This reaction typically requires specific reagents and solvents to facilitate the formation of the desired product. Commonly used reagents include triethylamine and sodium hydride, with solvents like dichloromethane or dimethylformamide employed to optimize reaction conditions .
In industrial settings, the production of Dox-Ph-PEG1-Cl can be scaled using either batch or continuous flow reactors, allowing for efficient synthesis and purification processes. The reaction conditions must be carefully monitored to ensure high yield and purity of the final product.
Dox-Ph-PEG1-Cl has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 g/mol. The structure features a chloro group that facilitates substitution reactions, making it suitable for further conjugation with other molecules in drug development applications. The canonical SMILES representation of this compound is C1COC(O1)C2=CC=C(C=C2)OCCCl, indicating its complex cyclic and linear components .
Dox-Ph-PEG1-Cl primarily undergoes substitution reactions due to the presence of its chloro group. This reactivity allows it to participate in various chemical transformations, leading to the formation of PEGylated derivatives and conjugates that are vital for drug delivery systems. The major products formed from these reactions are often utilized in biomedical applications, enhancing the efficacy and targeting capabilities of therapeutic agents .
The reactions involving Dox-Ph-PEG1-Cl are typically conducted under controlled laboratory conditions to optimize yield and minimize by-products. The use of bases such as triethylamine aids in facilitating nucleophilic substitutions, while careful selection of solvents ensures proper solubility and reaction kinetics .
The mechanism of action for Dox-Ph-PEG1-Cl is centered around its function as a linker in PROTACs. In this context, Dox-Ph-PEG1-Cl connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the protein intended for degradation. This dual-ligand approach enables the selective tagging of target proteins for destruction by the ubiquitin-proteasome pathway, thereby offering a novel strategy for therapeutic intervention in various diseases, particularly cancer .
Dox-Ph-PEG1-Cl exhibits several notable physical and chemical properties that contribute to its utility in research and therapeutic applications:
These properties are critical for its application in drug formulation and delivery systems, where solubility and stability can significantly influence therapeutic efficacy .
Dox-Ph-PEG1-Cl has a wide range of applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology:
Dox-Ph-PEG1-Cl (PROTAC Linker 34; CAS 773095-86-6) exemplifies a hybrid linker design integrating polyethylene glycol (PEG) and aryl-alkyl motifs. Its molecular framework (C~11~H~13~ClO~3~, MW 228.67) features three critical domains:
This architecture balances hydrophilicity (from PEG oxygen) and lipophilicity (logP ≈ 1.8), facilitating membrane permeability while maintaining aqueous solubility [7]. The chloroethyl terminus serves as a handle for conjugating E3 ligase ligands or POI warheads, with the short PEG1 spacer minimizing entropic penalties during ternary complex formation [8].
Table 1: Structural Components of Dox-Ph-PEG1-Cl
Domain | Structural Feature | Role in PROTAC Design |
---|---|---|
Dioxolane | 5-membered cyclic acetal | Conformational constraint & solubility |
Phenyl | Aromatic ring | π-Stacking with protein surfaces |
PEG1-Chloroethyl | -O-CH~2~CH~2~Cl terminus | Electrophile for bioconjugation |
The ether-alkyl spacer in Dox-Ph-PEG1-Cl (ethylene glycol subunit) critically influences ubiquitin transfer efficiency through three mechanisms:
The terminal chloro group enables covalent or non-covalent linkages to E3 ligands like CRBN or VHL binders. Its electrophilicity supports nucleophilic substitution with thiols or amines during synthesis, though it may be replaced by azide/alkyne groups for click chemistry applications in advanced PROTAC architectures [1] [10].
Table 2: Physicochemical Properties of Dox-Ph-PEG1-Cl
Property | Value | Impact on PROTAC Function |
---|---|---|
Molecular Weight | 228.67 g/mol | Maintains PROTACs < 1,000 Da threshold |
logP (Predicted) | 1.8 | Balances membrane permeability/solubility |
Hydrogen Bond Acceptors | 3 | Enhances aqueous compatibility |
Rotatable Bonds | 5 | Moderates conformational flexibility |
Dox-Ph-PEG1-Cl’s utility stems from its adaptability to diverse E3 ligase ligands. Key structure-function correlations include:
Notably, <2% of human E3 ligases (e.g., CRBN, VHL, MDM2) are currently exploited in PROTACs due to ligand scarcity [4] [9]. Dox-Ph-PEG1-Cl’s modularity facilitates rapid screening with novel E3 binders, potentially expanding the E3 landscape.
Table 3: E3 Ligase Compatibility of PEG-Based Linkers
E3 Ligase | Ligand Type | Optimal Linker Length | Dox-Ph-PEG1-Cl Suitability |
---|---|---|---|
CRBN | Thalidomide analogs | 5–10 atoms | High (modular conjugation) |
VHL | VH032 derivatives | 8–12 atoms | Medium (may require extension) |
MDM2 | Nutlin | 10–15 atoms | Low (requires longer spacers) |
Dox-Ph-PEG1-Cl’s hybrid design addresses limitations of conventional linkers through strategic compromises:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: